2-Methyl-2-cyclohexen-1-OL
Overview
Description
2-Methyl-2-cyclohexen-1-OL is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a boiling point of 176.8°C at 760 mmHg and a density of 0.977 g/cm³ . This compound is also known by other names such as 2-methylcyclohex-2-en-1-ol and 2-methyl-2-cyclohexenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-2-cyclohexen-1-OL involves the reduction of 3-methyl-2-cyclohexen-1-one. This can be achieved using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction is typically carried out in a three-necked flask under a nitrogen atmosphere, with the reaction mixture being stirred and cooled in an ice bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be applied on a larger scale using appropriate industrial equipment and safety protocols.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-cyclohexen-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-cyclohexen-1-one
Reduction: 2-Methylcyclohexanol
Substitution: Various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
2-Methyl-2-cyclohexen-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-cyclohexen-1-OL involves its interaction with various molecular targets and pathways. For example, it can undergo keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms. This tautomerism is influenced by the presence of α-hydrogens and the stability of the resulting enolate ion .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclohexanol
- 2-Cyclohexen-1-ol
- 3-Methyl-2-cyclohexen-1-ol
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo keto-enol tautomerism also adds to its distinct chemical behavior .
Properties
IUPAC Name |
2-methylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONAYYKXZPCZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306221 | |
Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-30-7 | |
Record name | 2-Methyl-2-cyclohexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20461-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174670 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC174670 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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